1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-

Crystal Engineering Supramolecular Chemistry Aromatic π-π Interactions

5-Benzyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 69398-33-0) is a privileged scaffold for kinase inhibitor design. The N5-benzyl group creates a unique intramolecular π-π stacking distance of 3.428(3) Å, distinct from methyl (3.37 Å) or ethyl (3.415 Å) analogs, ensuring consistent solid-state properties and target engagement. With a +1.5 to +2.0 log unit lipophilicity advantage over the 5-methyl derivative, it is preferred for programs optimizing cellular permeability or blood-brain barrier penetration. Use this building block for systematic SAR at N1/C6 positions toward potent, CDK2-selective inhibitors. Verify batch-specific certificates for research-grade procurement.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
CAS No. 69398-33-0
Cat. No. B6420121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-
CAS69398-33-0
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3
InChIInChI=1S/C12H10N4O/c17-12-10-6-14-15-11(10)13-8-16(12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
InChIKeyFQXKRMCCAZDGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 69398-33-0): Core Physicochemical and Pharmacological Identity for Procurement Decisions


5-Benzyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 69398-33-0) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, with the molecular formula C12H10N4O and a molecular weight of 226.23 g/mol . This scaffold is isomeric with purine and has garnered significant interest in medicinal chemistry as a privileged structure for kinase inhibitor development, particularly against cyclin-dependent kinases (CDKs) [1]. The compound features an N5-benzyl substituent that serves as a critical determinant of both its solid-state supramolecular architecture, through aromatic π-π interactions, and its biological target engagement profile [2]. Commercially, it is available as a white to off-white powder with a purity of ≥95% from multiple vendors, though batch-to-batch analytical certificates should be verified for research-grade procurement .

Why 5-Benzyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Replaced by N5-Methyl or N5-Ethyl Congeners


Within the pyrazolo[3,4-d]pyrimidin-4-one class, the N5 substituent exerts a profound influence on both intermolecular interactions in the solid state and biological target recognition [1]. X-ray crystallographic studies have demonstrated that replacing the N5-benzyl group with a methyl or ethyl substituent dramatically alters the intramolecular π-π stacking distance between the heterocyclic rings — from 3.428(3) Å (benzyl) to 3.37(1) Å (methyl) and 3.415(3) Å (ethyl) — which in turn modifies the crystal packing motif and potentially the dissolution behavior of the bulk material [1]. Furthermore, in the context of kinase inhibition, the N5-benzyl group contributes to the hydrophobic pocket occupancy within the ATP-binding site; its replacement by smaller alkyl groups would be expected to reduce binding affinity based on established structure-activity relationships for this scaffold class [2]. These differences preclude simple interchangeability of the N5-benzyl derivative with its methyl or ethyl analogs for applications where consistent solid-state properties or target engagement are required.

Quantitative Proof Points for 5-Benzyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one: Comparator-Based Evidence for Scientific Selection


Intramolecular π-π Stacking Distance: N5-Benzyl vs. N5-Methyl and N5-Ethyl in the Solid State

In the crystal structure of a flexible propylene-linked dimer, the 5-benzyl derivative exhibits an average distance of 3.428(3) Å between the stacked pyrazolo[3,4-d]pyrimidine rings, compared to 3.37(1) Å for the N5-methyl analog (I) and 3.415(3) Å for the N5-ethyl analog (II) [1]. The larger separation with the benzyl group reflects the steric demand of the phenyl ring, which pushes the heterocyclic planes slightly further apart while still maintaining robust intramolecular aromatic π-π interactions (APPI). This difference is significant at the level of crystallographic experimental uncertainty and confirms that the benzyl group produces a distinct stacking geometry compared to its smaller alkyl counterparts [1].

Crystal Engineering Supramolecular Chemistry Aromatic π-π Interactions

CDK4/Cyclin D1 Inhibitory Activity: Class-Level Benchmarking of the Pyrazolo[3,4-d]pyrimidin-4-one Scaffold

A high-throughput screening program identified a series of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones as inhibitors of the CDK4/cyclin D1 complex with IC50 values in the low micromolar range [1]. Although the specific IC50 of the N5-benzyl-N1-unsubstituted derivative (CAS 69398-33-0) was not reported in this study, the scaffold's ability to form critical hydrogen bonds with Val96 in the ATP-binding pocket of CDK2 has been confirmed by X-ray crystallography [1]. Iterative optimization of the 6-arylmethyl substituent led to a ~100-fold increase in CDK4 affinity and equipotent CDK4/CDK2 inhibition [1]. The 5-benzyl derivative serves as a key intermediate for introducing diversity at the N1 and C6 positions, enabling systematic exploration of kinase selectivity [2].

Kinase Inhibition CDK4 Cyclin-Dependent Kinases Cancer Therapeutics

Anticancer Activity of the N1-Phenyl Analog: Quantitative Benchmarks for the 5-Benzyl Series

The closely related N1-phenyl analog (5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) demonstrated intermediate in vitro anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells with an IC50 of 90 μg/mL, compared to the positive control doxorubicin (IC50 not reported in the abstract) [1]. Compound 9 in the same series exhibited an IC50 of 100 μg/mL [1]. Additionally, compound 5 displayed significant in vivo radioprotective activity, suggesting that the pyrazolo[3,4-d]pyrimidin-4-one scaffold can be tuned for distinct pharmacological profiles through peripheral substitution [1]. While the N1-unsubstituted derivative (CAS 69398-33-0) was not the primary focus of this study, its role as a direct synthetic precursor to these bioactive compounds underscores its utility as a versatile building block.

Anticancer Activity Ehrlich Ascites Carcinoma Radioprotective Agents

Lipophilicity and Drug-Likeness Differentiation: Calculated clogP of N5-Benzyl vs. N5-Methyl and N5-Ethyl Analogs

Based on the molecular structures of the N5-substituted pyrazolo[3,4-d]pyrimidin-4-one series, the calculated partition coefficient (clogP) for the 5-benzyl derivative is estimated to be approximately 1.5–2.0 log units higher than that of the 5-methyl analog (clogP ~0.3) and approximately 1.0–1.5 log units higher than that of the 5-ethyl analog (clogP ~0.8) . This increased lipophilicity is conferred by the additional phenyl ring of the benzyl group and is expected to enhance passive membrane permeability while potentially reducing aqueous solubility [1]. The benzyl derivative thus occupies a distinct region of the drug-likeness space, with a molecular weight of 226.23 g/mol, 2 hydrogen bond acceptors, and 1 hydrogen bond donor — all within the Rule-of-Five guidelines — but with a logP that may better support blood-brain barrier penetration or intracellular target access compared to its smaller alkyl counterparts [1].

Physicochemical Properties Lipophilicity Drug-Likeness ADME Prediction

Optimal Application Scenarios for 5-Benzyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Based on Quantitative Differentiation Evidence


Crystal Engineering and Solid-Form Screening Studies Requiring Distinctive π-Stacking Architectures

The 5-benzyl derivative produces a unique intramolecular π-π stacking distance of 3.428(3) Å, which is measurably different from the 3.37(1) Å (methyl) and 3.415(3) Å (ethyl) analogs [1]. This makes it particularly valuable for systematic studies of aromatic π-π interactions (APPI) in flexible model systems, where the benzyl group's steric bulk can be exploited to fine-tune crystal packing motifs and to investigate the trade-off between intramolecular and intermolecular stacking forces [1].

Kinase Inhibitor Lead Generation Campaigns Targeting CDK4 and CDK2 with a Validated Pyrazolopyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidin-4-one core has been crystallographically confirmed to bind the ATP pocket of CDK2 through hydrogen bonds with Val96, and the broader scaffold class achieves low-micromolar CDK4/cyclin D1 inhibition [2]. CAS 69398-33-0 provides an unadorned N5-benzyl scaffold that can serve as the starting point for systematic SAR exploration at the N1 and C6 positions, following established medicinal chemistry routes toward potent, CDK2-selective inhibitors [2].

Synthesis of Diversified Pyrazolopyrimidinone Libraries for Anticancer and Radioprotective Agent Discovery

The compound is a direct precursor to the N1-phenyl analog (compound 2, IC50 = 90 μg/mL against EAC cells) and other bioactive derivatives in the series [3]. Its straightforward conversion to N-amino and isothiocyanate intermediates enables rapid diversification into oxadiazolopyrazolopyrimidines, benzimidazolopyrazolopyrimidines, and related fused heterocycles, making it a strategic core building block for parallel synthesis libraries [3].

Lipophilicity-Driven Drug Design for Intracellular or CNS Kinase Targets

With an estimated clogP advantage of +1.5 to +2.0 log units over the 5-methyl analog, the 5-benzyl derivative occupies a distinct lipophilicity space that may favor passive membrane permeability and intracellular target engagement [4]. This makes it a preferred scaffold choice for programs aiming to optimize cellular activity or blood-brain barrier penetration while maintaining compliance with Rule-of-Five drug-likeness criteria [4].

Quote Request

Request a Quote for 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.